molecular formula C11H17NO3S B1382597 Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-68-8

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1382597
CAS No.: 1453315-68-8
M. Wt: 243.32 g/mol
InChI Key: FHOZIXXVWRTGSO-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a sulfur atom and a nitrogen atom within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, such as dichloromethane, at low temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites. The sulfur and nitrogen atoms in the ring system may also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various fields .

Biological Activity

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1453315-68-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₃S
  • Molecular Weight : 243.32 g/mol
  • Boiling Point : Not available
  • Log P (Partition Coefficient) : Indicates high gastrointestinal absorption potential.

Biological Activity Overview

Research on this compound suggests various biological activities, particularly in the context of antioxidant properties and potential neuroprotective effects.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound exhibits significant antioxidant activity, demonstrated through several assays:

  • DPPH Radical Scavenging Assay : The ability of the compound to scavenge DPPH radicals was assessed, showing a dose-dependent response.
  • Cell Viability Assays : In vitro studies indicated that treatment with this compound enhanced cell viability in oxidative stress models, suggesting protective effects against reactive oxygen species (ROS) induced damage.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several pathways have been identified:

  • Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
  • Inhibition of Apoptosis : Studies suggest that it may inhibit apoptosis in neuronal cells exposed to oxidative stress by regulating key apoptotic proteins such as Bcl-2 and caspases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound in SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated:

  • Significant reduction in cell death compared to untreated controls.
  • Restoration of mitochondrial membrane potential, indicating improved cellular health.

Case Study 2: Cardioprotective Effects

Another study focused on the cardioprotective effects of the compound against tert-butyl hydroperoxide (tBHP)-induced toxicity in rat models:

Treatment GroupCardiac Function (Ejection Fraction)Oxidative Stress Markers (MDA levels)
Control65%12 μmol/L
tBHP40%25 μmol/L
tBHP + Compound58%15 μmol/L

The data suggests that the compound significantly ameliorated cardiac dysfunction and oxidative stress markers compared to tBHP alone.

Properties

IUPAC Name

tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOZIXXVWRTGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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